molecular formula C13H7Cl2N B1336279 4-(3,5-Dichlorophenyl)benzonitrile CAS No. 1025992-48-6

4-(3,5-Dichlorophenyl)benzonitrile

Cat. No.: B1336279
CAS No.: 1025992-48-6
M. Wt: 248.1 g/mol
InChI Key: BDRRCKFRNRAPCB-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)benzonitrile is an aromatic nitrile compound featuring a benzonitrile core substituted with a 3,5-dichlorophenyl group.

Properties

IUPAC Name

4-(3,5-dichlorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRRCKFRNRAPCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432223
Record name 4-(3,5-dichlorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025992-48-6
Record name 4-(3,5-dichlorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichlorophenyl)benzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dichlorobenzonitrile.

    Reaction with Benzoyl Chloride: The 3,5-dichlorobenzonitrile is reacted with benzoyl chloride in the presence of a base such as pyridine. This reaction forms the intermediate 4-(3,5-dichlorophenyl)benzoyl chloride.

    Conversion to Benzonitrile: The intermediate is then converted to this compound through a dehydration reaction using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichlorophenyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 4-(3,5-Dichlorophenyl)benzylamine.

    Oxidation: 4-(3,5-Dichlorophenyl)benzoic acid.

Scientific Research Applications

4-(3,5-Dichlorophenyl)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorophenyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrile and dichlorophenyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Evidence Source
4-(3,5-Dichlorophenyl)benzonitrile (Target) C₁₃H₇Cl₂N ~252.1 (calculated) Benzonitrile core, 3,5-dichlorophenyl
4-(3-(3,5-Dichlorophenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-2-(1H-1,2,4-triazol-1-yl)benzonitrile C₁₉H₁₄Cl₄F₂NO₃ 481.97 Triazole, difluoro, hydroxy, oxo groups
4-(3,5-Dichlorophenyl)-4-oxobutyronitrile C₁₀H₇Cl₂NO 228.08 Oxo group in aliphatic chain
4-{3-Chloro-5-[(4-cyanophenyl)amino]phenoxy}-3,5-dimethylbenzonitrile C₂₂H₁₆ClN₃O 373.8 Phenoxy linker, dimethyl, cyanoamino group
4-Amino-3,5-dichlorobenzonitrile C₇H₄Cl₂N₂ 203.03 Amino group at para-position

Key Observations :

  • Its higher molecular weight (481.97 g/mol) may reduce bioavailability but improve target binding specificity.
  • Aliphatic vs. Aromatic Nitriles : 4-(3,5-Dichlorophenyl)-4-oxobutyronitrile replaces the aromatic benzonitrile with an aliphatic nitrile and oxo group. This likely increases electrophilicity, making it more reactive in nucleophilic addition reactions.
  • Phenoxy-Linked Systems: The compound in uses a phenoxy bridge and dimethyl substitution, which could enhance steric hindrance and alter solubility.
  • Amino Substitution: 4-Amino-3,5-dichlorobenzonitrile replaces the dichlorophenyl group with an amino substituent, reducing lipophilicity but introducing hydrogen-bonding capability for improved solubility.

Biological Activity

4-(3,5-Dichlorophenyl)benzonitrile, a compound with significant structural and functional properties, has garnered attention in various biological studies. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Biological Activity Overview

Recent studies have highlighted the compound's diverse biological activities, including:

  • Anticancer Properties : It has shown promising results in inhibiting tumor growth in various cancer cell lines.
  • Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes, which may be beneficial in treating diseases related to enzyme dysfunction.
  • Cytotoxicity : Evaluations of cytotoxic effects reveal its potential as a chemotherapeutic agent.

Anticancer Activity

Research indicates that this compound possesses notable anticancer properties. For instance:

  • A study demonstrated that this compound induces apoptosis in MCF-7 breast cancer cells with an IC50_{50} value of approximately 25.72 μM. Flow cytometry analyses confirmed increased apoptotic activity with daily dosages .
  • In vivo studies on tumor-bearing mice revealed significant suppression of tumor growth when treated with this compound .

Table 1: Summary of Anticancer Activity

Cell LineIC50_{50} (μM)Mechanism of Action
MCF-725.72 ± 3.95Induction of apoptosis
U87 Glioblastoma45.2 ± 13.0Cytotoxicity
Murine Leukemia1.6 ± 0.9Apoptotic pathways

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

  • It selectively inhibits soluble epoxide hydrolase (sEH), an enzyme implicated in various pathophysiological processes. The structure-activity relationship (SAR) studies suggest that the dichloro substitution enhances binding affinity to the sEH active site .

Table 2: Enzyme Inhibition Profile

Enzyme TargetInhibition TypePotency (IC50_{50})
Soluble Epoxide HydrolaseCompetitive inhibitionNot specified

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Binding Affinity : The dichlorophenyl group increases lipophilicity, enhancing the compound's ability to penetrate cellular membranes and bind to target proteins.
  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Enzyme Interaction : By binding to sEH, it alters the metabolism of fatty acids, which may contribute to its anticancer effects.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Tumor Growth Suppression : A comprehensive study involving various cancer models indicated that treatment with this compound significantly reduced tumor size compared to control groups .
  • Cytotoxicity Assessment : In vitro tests demonstrated substantial cytotoxic effects against multiple cancer cell lines, reinforcing its potential as a lead candidate for drug development .

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